Ethyl diphenyl phosphate

Übersicht

Beschreibung

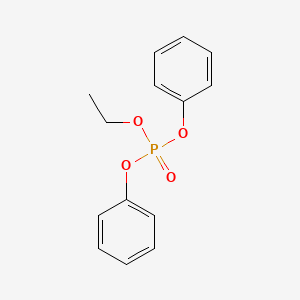

Ethyl diphenyl phosphate is a chemical compound with the molecular formula C14H15O4P . It is used in various applications and industries. For instance, it acts as both a plasticizer and flame retardant in PVC . Its wide liquid range also makes it suitable as a flame retardant in hydraulic fluids .

Synthesis Analysis

This compound can be synthesized through a controlled/living ring-opening polymerization (ROP) method of ε-caprolactone (ε-CL) and δ-valerolactone (δ-VL) using ethyl diphenylphosphinite (EDPP) as an initiator and diphenyl phosphate (DPP) as a dual-role organocatalyst .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H15O4P . It has an average mass of 278.240 Da and a monoisotopic mass of 278.070801 Da .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used as an organocatalyst in the ring-opening polymerization of ε-caprolactone and δ-valerolactone .Physical And Chemical Properties Analysis

This compound has a molecular weight of 278.240 Da . More detailed physical and chemical properties may require specific experimental measurements or computational predictions.Wissenschaftliche Forschungsanwendungen

Metabolism and Biodegradation Studies

Metabolism in Human Liver Microsomes : Ethylhexyl diphenyl phosphate (EHDPHP), a related compound to Ethyl diphenyl phosphate, has been studied for its metabolism in human liver microsomes. It's identified that EHDPHP undergoes various metabolic processes, resulting in a variety of metabolites, which are significant for understanding human exposure to this chemical (Ballesteros-Gómez et al., 2015).

Biotransformation in Chicken Embryonic Hepatocytes : The effects and metabolism of 2-ethylhexyl diphenyl phosphate (EHDPP) were studied using chicken embryonic hepatocytes. This study offers insight into the toxicity and potential metabolites of EHDPP, contributing to the understanding of its impact on organisms (Shen et al., 2019).

Environmental and Toxicological Impacts

Peroxisome Proliferator-Activated Receptor Gamma Activation : Research on 2-ethylhexyl diphenyl phosphate (EHDPP) has revealed its ability to activate human peroxisome proliferator-activated receptor gamma (PPARG) and disrupt progesterone synthesis, indicating potential endocrine-disrupting effects (Hu et al., 2017).

Aryl Phosphate Flame Retardants in Blood : A study on the biotransformation of aryl phosphate flame retardants, including EHDPHP, in blood, provides insights into their contribution to in vivo levels of specific metabolites, suggesting the significance in toxicokinetics and selection of biomarkers (Van den Eede et al., 2016).

Exposure Assessment in Adolescents : An exposure assessment study conducted on adolescents reveals the presence of specific metabolites of organophosphate flame retardants and plasticizers, including EHDPHP, in urine samples. This research is crucial for understanding the human exposure levels and potential health risks (Bastiaensen et al., 2021).

Reproductive Toxicity in Fish : A study highlighting the anti-androgenic effects and adverse reproductive outcomes in male Japanese medaka exposed to EHDPP and its metabolites underscores the ecological risks posed by this compound in aquatic environments (Li et al., 2020).

Analytical Methods and Exposure Studies

Analytical Method Development : Research into the development of molecularly imprinted polymers for extracting hydrolysis products of organophosphate flame retardants, including derivatives of this compound, is pivotal in advancing analytical methods for detecting these compounds (Möller et al., 2004).

Human Exposure Biomarkers : Studies on human exposure biomarkers have identified specific metabolites of this compound and related compounds in human blood, serum, and urine, providing essential tools for epidemiological research and risk assessment (Hou et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

Recent studies have identified the ability of plants to uptake and translocate organophosphate esters (OPEs) within cells . This opens up new avenues for research into the ecological risk assessment of OPEs in an important food staple . Furthermore, the reproductive toxicity of Ethyl diphenyl phosphate in fish is an area that remains unclear and warrants further investigation .

Eigenschaften

IUPAC Name |

ethyl diphenyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O4P/c1-2-16-19(15,17-13-9-5-3-6-10-13)18-14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPBAVGTJNAVBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50500323 | |

| Record name | Ethyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841-46-3 | |

| Record name | Ethyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-](/img/structure/B3057614.png)

![Oxazole, 4,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3057628.png)

![Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B3057633.png)

![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3057636.png)